4,6-Dimethyl-3,6-dihydro-2H-pyran
Overview
Description
4,6-Dimethyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C7H12O It is a derivative of dihydropyran, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-1,5-hexadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Pyranones and other oxygenated compounds.
Reduction: Saturated pyran derivatives.
Substitution: Halogenated pyrans and other substituted derivatives.
Scientific Research Applications
4,6-Dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological processes involving pyran derivatives.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyran ring and methyl groups influences its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with different substitution patterns.
Tetrahydropyran: A fully saturated analog of dihydropyran.
2H-Pyran: The parent compound without additional hydrogenation.
Uniqueness: 4,6-Dimethyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 4 and 6 positions enhances its stability and reactivity compared to other pyran derivatives.
Properties
IUPAC Name |
4,6-dimethyl-3,6-dihydro-2H-pyran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAONOPWJRJOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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